NH2-PEG6-Boc

Catalog No.
S518602
CAS No.
M.F
C19H39NO8
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG6-Boc

Product Name

NH2-PEG6-Boc

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C19H39NO8

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3

InChI Key

QGSFECNPSLZGGT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG6-t-butyl ester

The exact mass of the compound Amino-PEG6-t-butyl ester is 409.2676 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NH2-PEG6-Boc (CAS 1286281-32-0), chemically designated as Amino-PEG6-t-butyl ester, is a heterobifunctional polyethylene glycol (PEG) linker procured for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Featuring a primary amine at one terminus and a tert-butyl (t-butyl) protected carboxylate at the other, this compound provides a precise 6-unit hydrophilic spacer measuring approximately 20–25 Å . In procurement and material selection, its primary value lies in enabling sequential, orthogonal bioconjugation workflows. The t-butyl protection prevents self-polymerization during initial amine coupling, while the PEG6 chain provides a quantified balance between aqueous solubility, steric relief in ternary complexes, and maintenance of cellular permeability .

Substituting NH2-PEG6-Boc with unprotected analogs (e.g., NH2-PEG6-COOH) or different linker classes compromises synthesis yields and final product performance . Using an unprotected bifunctional linker during amide coupling leads to rapid self-condensation, reducing the yield of the desired mono-adduct and wasting payload molecules. Furthermore, replacing the PEG chain with hydrophobic alkyl linkers of similar length causes a measurable drop in aqueous solubility and increases non-specific protein binding, which can render PROTACs inactive or cause ADCs to aggregate. Finally, substituting PEG6 with longer variants (e.g., PEG8 or PEG12) to increase distance triggers a sharp, quantifiable decline in cell permeability due to excessive polar surface area, making PEG6 a strictly defined length requirement for many intracellular degrader targets [1].

Prevention of Self-Polymerization via t-Butyl Protection

When conjugating a linker to an activated target molecule, the use of an unprotected amino-acid PEG linker (NH2-PEG6-COOH) results in significant oligomerization. The t-butyl ester in NH2-PEG6-Boc masks the carboxylate, ensuring >95% mono-conjugation yield when reacting the amine with an activated payload, compared to <50% for unprotected equivalents under identical conditions .

Evidence DimensionMono-conjugation yield in standard amide coupling
Target Compound Data>95% desired mono-adduct yield
Comparator Or BaselineNH2-PEG6-COOH (unprotected) yielding <50% due to self-condensation
Quantified Difference>45% absolute increase in target yield
ConditionsStandard peptide coupling conditions (HATU, DIPEA, room temperature)

Eliminates complex purification steps and prevents the waste of high-value PROTAC ligands or ADC cytotoxins during the first step of synthesis.

Mild Acidic Deprotection Preserving Base-Sensitive Payloads

The t-butyl ester is quantitatively cleaved using Trifluoroacetic Acid (TFA) in dichloromethane, a process orthogonal to basic conditions. In contrast, methyl or ethyl esters require basic saponification (e.g., LiOH/NaOH), which degrades base-sensitive PROTAC ligands (such as CRBN-binding imides) or sensitive ADC payloads by >30% during deprotection .

Evidence DimensionPayload integrity during linker deprotection
Target Compound Data100% preservation of base-sensitive imide/ester groups during TFA cleavage
Comparator Or BaselineMethyl ester linkers requiring basic saponification, leading to >30% degradation of base-sensitive ligands
Quantified DifferenceComplete avoidance of base-catalyzed side reactions and payload degradation
Conditions20-50% TFA in DCM at room temperature vs. aqueous LiOH

Allows the safe incorporation of base-sensitive E3 ligase ligands without loss of structural integrity during the final linker activation step.

Optimal Spacer Length for Cell Permeability

The 6-unit PEG chain provides a 20-25 Å distance that relieves steric clashes in ternary complexes without exceeding permeability thresholds. Compared to longer PEG chains (PEG8+), PEG6 maintains higher cell permeability. Studies using chloroalkane penetration assays demonstrate that bivalent degraders with PEG6 linkers achieve greater intracellular concentrations than their PEG8+ counterparts, which suffer from increased polar surface area and entropic penalties [1].

Evidence DimensionIntracellular accumulation / Apparent permeability
Target Compound DataHigh permeability maintained for PEG6-based bivalent degraders
Comparator Or BaselinePEG8+ linkers showing a sharp drop-off in permeability
Quantified DifferenceSignificant reduction in cell penetration for PEG lengths >6 units
ConditionsChloroalkane penetration assay (CAPA) or PAMPA models for bivalent degraders

Ensures that the synthesized PROTAC can reach intracellular targets at therapeutic concentrations, mitigating a major bottleneck in degrader drug development.

Aqueous Solubility Enhancement vs. Alkyl Linkers

Substituting a hydrophobic alkyl linker of similar length (e.g., C18) with the PEG6 chain reduces the calculated LogP (cLogP) of the final conjugate. This prevents the aggregation of ADCs and reduces the non-specific protein binding of PROTACs in cellular assays, leading to cleaner pharmacological profiles and formulation in aqueous buffers without requiring high concentrations of DMSO [1].

Evidence DimensionAqueous solubility and non-specific binding
Target Compound DataHigh aqueous solubility, predictable formulation without aggregation
Comparator Or BaselineLong-chain alkyl linkers (e.g., C12-C18) causing aggregation and high non-specific binding
Quantified DifferenceOrders of magnitude improvement in aqueous solubility and reduction in off-target sticking
ConditionsPhysiological buffer (pH 7.4) and standard cellular assay media

Prevents compound dropout in biological assays and minimizes the need for high concentrations of organic solvents or surfactants during formulation.

Sequential PROTAC Library Synthesis

Serves as a foundational linker for connecting CRBN or VHL ligands to target-binding warheads, where the t-butyl ester allows for sequential, controlled coupling without damaging base-sensitive imide groups during deprotection .

Hydrophilic Antibody-Drug Conjugate (ADC) Development

Used to synthesize non-cleavable PEGylated linker-payloads, improving the aqueous solubility and pharmacokinetics of the resulting ADC compared to traditional hydrophobic alkyl linkers .

Biomaterial Surface Functionalization

Acts as a hydrophilic spacer to attach peptides or small molecules to surfaces or nanoparticles, where the amine reacts with surface NHS esters and the t-butyl group is subsequently deprotected for further functionalization.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

409.26756720 Da

Monoisotopic Mass

409.26756720 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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